N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

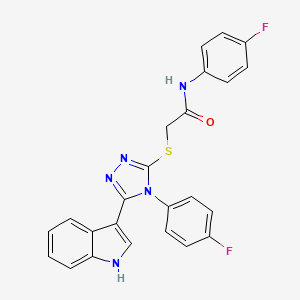

The compound N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a 1,2,4-triazole core substituted with:

- A 4-fluorophenyl group at position 2.

- An indol-3-yl moiety at position 3.

- A thioacetamide linker bonded to a second 4-fluorophenyl group.

Synthesis Pathway: The synthesis involves S-alkylation of 1,2,4-triazole-3-thiones with α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) in basic media. Key precursors include hydrazinecarbothioamides derived from Friedel-Crafts intermediates . Structural confirmation was achieved via ¹H/¹³C-NMR, IR, and mass spectrometry.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N5OS/c25-15-5-9-17(10-6-15)28-22(32)14-33-24-30-29-23(31(24)18-11-7-16(26)8-12-18)20-13-27-21-4-2-1-3-19(20)21/h1-13,27H,14H2,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQLDIIMPQXCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-fluorophenyl derivatives with indole and triazole moieties. The general synthetic route involves:

- Formation of the Triazole Ring : Utilizing a 1,2,4-triazole derivative as a key intermediate.

- Thioacetamide Linkage : Introducing the thioacetyl group to enhance biological activity.

- Final Acetylation : Completing the structure with an acetamide group.

This synthetic pathway not only ensures high yield but also maintains the integrity of the bioactive components.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar thiourea and triazole derivatives. These compounds have shown significant activity against various bacterial strains and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 12.5 to 50 μg/mL against Staphylococcus aureus and Candida albicans .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 25 |

| Compound B | S. aureus | 12.5 |

| Compound C | C. albicans | 50 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that derivatives containing indole and triazole structures exhibit promising cytotoxic effects on various cancer cell lines:

- IC50 Values : Some compounds demonstrated IC50 values ranging from 3 to 20 µM against breast and prostate cancer cell lines .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | Compound A | 5 |

| PC-3 | Compound B | 10 |

| HeLa | Compound C | 15 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound's potential as an anti-inflammatory agent has been explored. Studies show that certain derivatives effectively inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound is thought to involve:

- Inhibition of Enzymatic Pathways : Compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with Cellular Receptors : The presence of fluorine atoms enhances binding affinity to target receptors, improving efficacy.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of thiourea derivatives, including those structurally similar to our compound, against multiple pathogens. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Properties

Research conducted on indole-based compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the S phase . This highlights the potential for this compound in cancer therapeutics.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step chemical reactions that incorporate various functional groups. The presence of the 1,2,4-triazole moiety is crucial as it is known for enhancing biological activity. The structural integrity of the compound can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography.

Biological Activities

1. Antimicrobial Properties:

this compound has shown promising antimicrobial activities. Triazole derivatives are widely recognized for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that compounds with similar triazole structures exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .

2. Antifungal Activity:

The compound's triazole scaffold also contributes to its antifungal properties. Triazoles are commonly used in the treatment of fungal infections due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Research has demonstrated that derivatives of triazoles possess significant antifungal activity against pathogens like Candida albicans and Aspergillus species .

3. Anticancer Potential:

Recent investigations have highlighted the anticancer potential of triazole-containing compounds. The incorporation of indole and fluorophenyl groups is believed to enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, this compound exhibited superior antibacterial activity against MRSA with an MIC value significantly lower than that of traditional antibiotics like ciprofloxacin . This underscores the potential for developing new antimicrobial agents from triazole derivatives.

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of several indole-based triazole compounds on human cancer cell lines. The findings indicated that this compound induced significant apoptosis in breast cancer cells (MCF7), suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity: Indole vs. Fluorine Substitution: Fluorine atoms in the target compound and analogs () enhance metabolic stability and membrane permeability .

Synthetic Routes :

- Most analogs are synthesized via nucleophilic substitution (e.g., S-alkylation of triazole-thiones) .

- highlights alternative methods, such as KOH-mediated coupling of chloroacetamides with triazole precursors .

Biological Activity: Anti-Exudative Potential: Triazole acetamides in demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg) . The target compound’s indole group may modulate this activity through COX-2 inhibition, though direct data are unavailable. Tautomerism Effects: The thione tautomer in the target compound (confirmed by IR) may influence reactivity compared to thiol forms in other analogs .

Spectroscopic Confirmation :

- IR and NMR data are critical for distinguishing tautomers and substituent effects. For example, the absence of C=O stretches (1663–1682 cm⁻¹) in triazoles confirms cyclization .

Implications for Drug Design

- Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., ) improve binding to hydrophobic pockets but may reduce solubility.

- Heterocyclic Moieties : Indole (target) and pyrazine () offer distinct electronic environments, suggesting tunable selectivity in target engagement.

- Synthetic Accessibility : S-alkylation routes () are versatile for generating diverse analogs, though steric hindrance from bulky groups (e.g., indole) may require optimized conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and what key intermediates are involved?

- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization of the triazole core. Key intermediates include 4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol and chloroacetylated precursors. Reaction conditions (e.g., anhydrous solvents, temperatures of 60–80°C) must be optimized to avoid side products .

- Analytical Validation : Confirm intermediate purity via Thin-Layer Chromatography (TLC) and final product structure using /-NMR and High-Resolution Mass Spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Key Techniques :

- NMR Spectroscopy : Identifies fluorine substituents (via -NMR), aromatic protons, and acetamide carbonyl signals.

- IR Spectroscopy : Confirms thioether (C–S stretch, ~600–700 cm) and amide (N–H bend, ~1550 cm) groups.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What initial biological screening assays are suitable for evaluating its therapeutic potential?

- Approach : Use in vitro assays to assess antimicrobial (e.g., broth microdilution against S. aureus or C. albicans) or anticancer (MTT assay on cancer cell lines) activity. Compare IC values against structurally similar triazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly addressing low selectivity in triazole ring formation?

- Strategies :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.

- Catalysis : Introduce catalytic iodine or Cu(I) to accelerate triazole formation .

- Temperature Gradients : Stepwise heating (40°C → 80°C) reduces byproduct formation .

- Data Contradiction : Conflicting reports on ideal catalysts (e.g., iodine vs. Cu(I)) require comparative kinetic studies .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinase enzymes or microbial proteins?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase) or fungal CYP51. Prioritize poses with lowest binding energies.

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes .

- Validation : Correlate docking scores with experimental IC data to refine predictive models .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts or HRMS adducts)?

- Troubleshooting :

- Impurity Analysis : Employ HPLC-PDA to detect trace solvents or degradation products.

- Isotopic Labeling : Use -labeled intermediates to assign ambiguous NMR signals .

- X-ray Crystallography : Resolve absolute configuration if chiral centers are present .

Q. How does the fluorophenyl-indole-triazole scaffold influence structure-activity relationships (SAR) compared to non-fluorinated analogs?

- SAR Insights :

- Fluorine Effects : Enhances metabolic stability and membrane permeability via hydrophobic interactions.

- Indole Substitution : The 1H-indol-3-yl group may intercalate into DNA or inhibit topoisomerases, as seen in related compounds .

Methodological Best Practices

- Reaction Monitoring : Use real-time FTIR or LC-MS to track intermediates and optimize stepwise yields .

- Purity Criteria : Ensure ≥95% purity (HPLC) for biological assays to minimize off-target effects .

- Data Reproducibility : Document solvent batch effects (e.g., residual water in DMF alters reaction kinetics) and storage conditions (light-sensitive thioether bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.